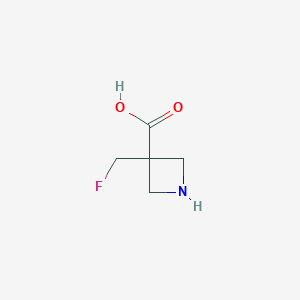
3-(Fluoromethyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules .
Méthodes De Préparation
The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Fluoromethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used to probe biological systems and understand enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Fluoromethyl)azetidine-3-carboxylic acid include other azetidines and their derivatives, such as:
3-Hydroxy-N-methylazetidine-2-carboxylic acid: Known for its biological activity and use in medicinal chemistry.
Azetidine iminosugars: These compounds are glycosidase inhibitors and have applications in studying carbohydrate metabolism. The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties compared to other azetidines.
Propriétés
Formule moléculaire |
C5H8FNO2 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
3-(fluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9) |
Clé InChI |
SPIKXXPYVIKXMI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


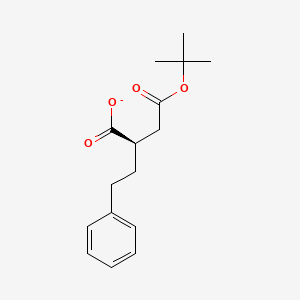
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
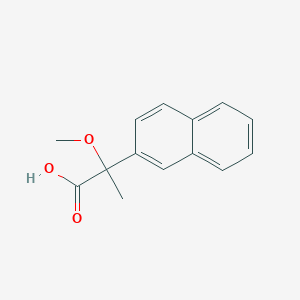
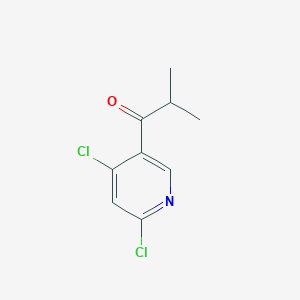
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
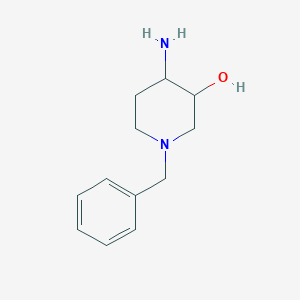
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)
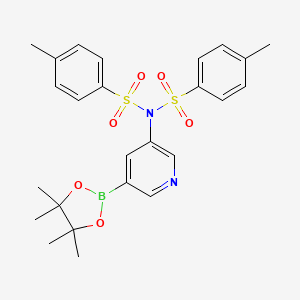
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
